

1-(3-Chloro-2-hydroxyphenyl)ethanone IUPAC name and structure

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Compound of Interest

Compound Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

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An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

1-(3-Chloro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring an acetophenone core substituted with both a hydroxyl group in the ortho position and a chlorine atom in the meta position relative to the acetyl group, provides a unique combination of reactivity and functionality. This arrangement makes it a valuable precursor for constructing more complex molecules, particularly heterocyclic compounds with potential biological activity. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its universally recognized name and structure.

IUPAC Name: **1-(3-Chloro-2-hydroxyphenyl)ethanone**

Synonyms:

- 2'-Hydroxy-3'-chloroacetophenone[1][2]
- 3-Chloro-2-hydroxyacetophenone[1]

Chemical Structure:

Caption: Chemical structure of **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

Key Identifiers:

| Identifier | Value | Source |
|-------------------|---|--------|
| CAS Number | 3226-34-4 | [1] |
| Molecular Formula | C ₈ H ₇ ClO ₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| InChI Key | GBWVDQBTXFIIJF-UHFFFAOYSA-N | |
| InChI | 1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |

Physicochemical Properties

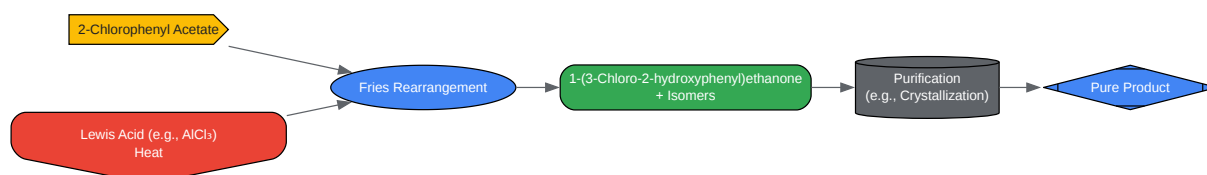
The physical and chemical characteristics of the compound dictate its handling, storage, and application in various reactions.

| Property | Value | Source |
|---------------|--|--------|
| Appearance | Yellow solid | [3] |
| Melting Point | 80 °C | [2][3] |
| Boiling Point | 247.1°C at 760 mmHg (Predicted) | [3] |
| Storage | Room Temperature, sealed in dry conditions, under inert atmosphere | [1][2] |

Synthesis and Reactivity

Synthesis Pathway

A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement. For **1-(3-Chloro-2-hydroxyphenyl)ethanone**, this involves the rearrangement of 2-chlorophenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3), which promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (and its ester) favors substitution at positions ortho and para to it. In this case, the desired product is one of the potential isomers.



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Caption: Fries rearrangement workflow for synthesizing the target compound.

Experimental Protocol: Fries Rearrangement (General Procedure)

This protocol is a representative example based on the established Fries rearrangement methodology for similar substrates.

- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3) (1.1 to 1.5 equivalents).
- **Solvent:** Add a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and cool the mixture in an ice bath.

- **Reactant Addition:** Slowly add 2-chlorophenyl acetate (1.0 equivalent) to the stirred suspension.
- **Reaction:** After the addition is complete, slowly heat the reaction mixture to the required temperature (typically between 60°C and 160°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum complex.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography or recrystallization to isolate the desired **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

Reactivity Insights

The chemical behavior of **1-(3-Chloro-2-hydroxyphenyl)ethanone** is governed by its three key functional groups:

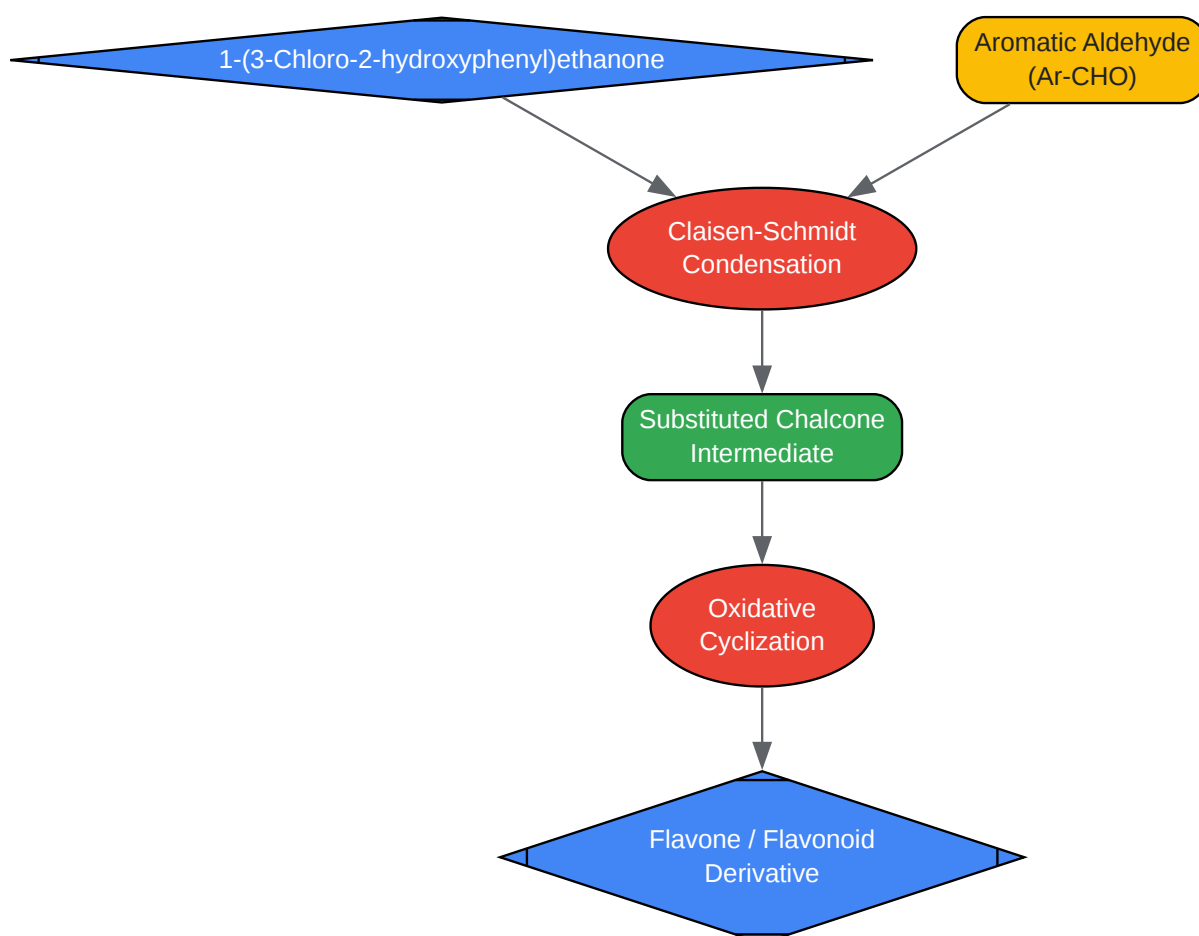
- **Acetyl Group (-COCH₃):** The ketone functionality is a primary site for nucleophilic addition and condensation reactions. The acidic α -protons on the methyl group are readily removed by a base, forming an enolate. This enolate is a key intermediate in reactions like the Claisen-Schmidt condensation.
- **Hydroxyl Group (-OH):** The phenolic hydroxyl group is acidic and can be deprotonated. Its position ortho to the acetyl group allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. It also acts as a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution, although the ring is somewhat deactivated by the other substituents.
- **Chloro Group (-Cl):** As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution. Its presence is crucial for modulating the electronic properties and biological activity of derivative compounds.

Applications in Research and Drug Development

The primary value of **1-(3-Chloro-2-hydroxyphenyl)ethanone** lies in its role as a versatile building block for synthesizing heterocyclic compounds of medicinal interest.[3]

Precursor for Chalcones and Flavonoids

This compound is an ideal starting material for synthesizing chalcones (α,β -unsaturated ketones) via the Claisen-Schmidt condensation with various aromatic aldehydes.[3] The 2'-hydroxy group in the acetophenone is particularly significant; it can increase the electrophilicity of the resulting chalcone's α,β -unsaturated system through hydrogen bonding, enhancing its reactivity for subsequent cyclization reactions.[3] These chalcone intermediates are then used to construct flavonoids, a class of compounds known for a wide range of biological activities.



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Caption: Role as an intermediate in flavonoid synthesis.

Pharmaceutical Intermediate

Chlorinated acetophenones are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] While specific drug synthesis pathways starting directly from **1-(3-Chloro-2-hydroxyphenyl)ethanone** are proprietary, its structural motifs are present in various classes of therapeutic agents. Its utility as a precursor for compounds with potential histone deacetylase (HDAC) inhibitory activity has been noted for structurally related molecules, highlighting the importance of the α -haloketone framework in drug design.[4]

Safety and Handling

Proper handling of **1-(3-Chloro-2-hydroxyphenyl)ethanone** is essential to ensure laboratory safety. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[5]

| Category | P-Statement | Description |
|----------------|--|--|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures[6]

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician or poison control center if you feel unwell.
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
- Ingestion: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.
- Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.

Conclusion

1-(3-Chloro-2-hydroxyphenyl)ethanone is more than a simple chemical compound; it is a strategic precursor that offers significant advantages in the synthesis of complex organic molecules. Its defined structure and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for unlocking its full potential in the development of novel materials and therapeutic agents.

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